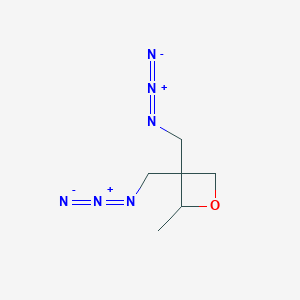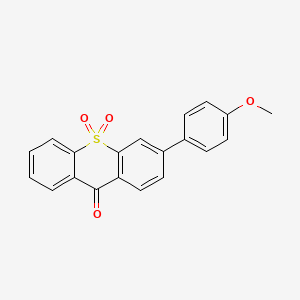silane CAS No. 833460-55-2](/img/structure/B14187046.png)
[3-Ethyl-1-(methylsulfanyl)pent-1-en-1-yl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a complex organic moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane typically involves the reaction of an appropriate organosilicon precursor with an organic substrate containing the desired functional groups. One common method involves the hydrosilylation of an alkyne or alkene with a silane reagent in the presence of a catalyst, such as a platinum or rhodium complex. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and chromatography, helps in obtaining the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding silanes.
Substitution: The silicon atom can participate in substitution reactions with halogens or other nucleophiles, resulting in the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmospheres.
Substitution: Halogens, nucleophiles; reactions may require catalysts and are often conducted under controlled temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding silanes
Substitution: New organosilicon compounds with varied functional groups
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism by which 3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. Additionally, the presence of the methylsulfanyl group can influence the compound’s reactivity and interaction with biological molecules, potentially affecting cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane
- 3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane
- 3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane
Uniqueness
3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane is unique due to its specific combination of functional groups and the presence of a trimethylsilyl moiety. This structural arrangement imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specialized applications in synthesis and material science.
Eigenschaften
CAS-Nummer |
833460-55-2 |
|---|---|
Molekularformel |
C11H24SSi |
Molekulargewicht |
216.46 g/mol |
IUPAC-Name |
(3-ethyl-1-methylsulfanylpent-1-enyl)-trimethylsilane |
InChI |
InChI=1S/C11H24SSi/c1-7-10(8-2)9-11(12-3)13(4,5)6/h9-10H,7-8H2,1-6H3 |
InChI-Schlüssel |
KDGLOFIGRRWUOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C=C([Si](C)(C)C)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate](/img/structure/B14186971.png)

![1,1'-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane}](/img/structure/B14186979.png)

![Bis[5-(4'-methyl[1,1'-biphenyl]-4-yl)pentyl]diselane](/img/structure/B14186986.png)


![N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine](/img/structure/B14187016.png)
![2-Methyl-3-[(2-phenylethyl)amino]propanoic acid](/img/structure/B14187030.png)


![3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol](/img/structure/B14187051.png)
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate](/img/structure/B14187052.png)
